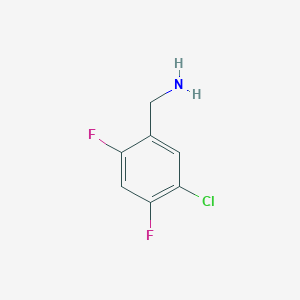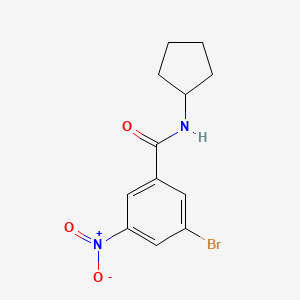
1-Benzoyl-3-(2,3-difluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(2,3-difluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H10F2N2OS. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a benzoyl group and a 2,3-difluorophenyl group. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3-difluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Benzoyl-3-(2,3-difluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or difluorophenyl groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(2,3-difluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases like cancer, Alzheimer’s, and tuberculosis.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to specific receptors, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(2,3-difluorophenyl)thiourea can be compared with other thiourea derivatives such as:
1-Benzoyl-3-phenylthiourea: Similar structure but lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
1-Benzoyl-3-(4-fluorophenyl)thiourea: Contains a single fluorine atom at a different position, which can influence its properties.
1-Benzoyl-3-(2,4-difluorophenyl)thiourea: Has fluorine atoms at different positions, potentially altering its interactions with molecular targets. The presence and position of fluorine atoms in this compound contribute to its unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
N-[(2,3-difluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANZMKGTEDGNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

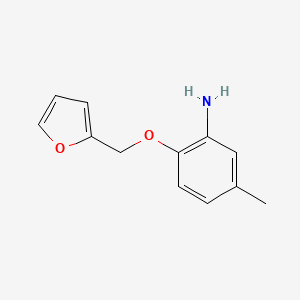
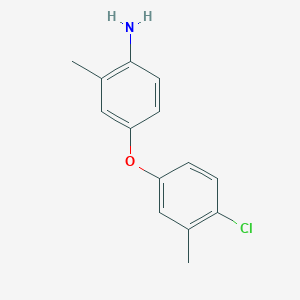
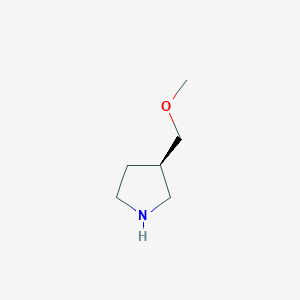
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

